
2,9-Dibromo-1,10-phenanthroline
Übersicht
Beschreibung
2,9-Dibromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound, with the molecular formula C12H6Br2N2, is recognized for its unique structural properties and its ability to form stable complexes with various metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under an inert atmosphere at elevated temperatures (around 165°C) for several hours . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization from suitable solvents such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Dibromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atoms under appropriate conditions.
Coordination Chemistry: Metal salts like copper(II) chloride (CuCl2) or nickel(II) acetate (Ni(OAc)2) are commonly used to form metal complexes.
Major Products:
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Metal Complexes:
2,9-Dibromo-1,10-phenanthroline acts as a bidentate ligand that coordinates with transition metals. These metal complexes exhibit unique optical, electrochemical, and catalytic properties. For instance:
- Copper Complexes: Research has demonstrated that copper complexes incorporating this compound show promising electrochemical behavior with partially reversible oxidation processes. The oxidation potential varies depending on the metal center and the phosphine ligands used in conjunction with the phenanthroline derivative .
Photophysical Properties
Light Emission and Photostability:
The incorporation of this compound into various complexes enhances their photophysical properties. Studies indicate that these complexes can exhibit significant photoluminescence quantum yields (PLQY) and improved photostability compared to their non-brominated counterparts. For example:
- In solid-state conditions, complexes containing this ligand have shown PLQY values of up to 60%, indicating their potential for applications in light-emitting devices .
Synthesis of Functional Materials
Catalytic Applications:
The compound is also pivotal in the development of catalysts for organic transformations. It has been employed in various transition-metal-catalyzed reactions, such as Suzuki-Miyaura coupling and other C–C bond formations. Its bromine substituents facilitate regioselective functionalization of the phenanthroline scaffold .
Biological Applications
DNA Intercalation:
Due to its planar structure and ability to intercalate between DNA base pairs, this compound has been studied for its potential as a DNA-cleaving agent and in photodynamic therapy (PDT). The compound's interaction with DNA can be exploited for therapeutic applications in cancer treatment by inducing DNA damage upon light activation .
Case Studies
Wirkmechanismus
The mechanism of action of 2,9-Dibromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to potential therapeutic effects. The π-π stacking interactions and hydrogen bonding play crucial roles in its binding affinity and specificity . Additionally, the compound’s ability to induce oxidative stress in cells contributes to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
2,9-Dichloro-1,10-phenanthroline: Another halogenated derivative with similar reactivity.
5,6-Dibromo-1,10-phenanthroline: A derivative with bromine atoms at different positions, affecting its chemical properties.
Uniqueness: 2,9-Dibromo-1,10-phenanthroline is unique due to the specific positioning of bromine atoms, which enhances its reactivity and ability to form stable complexes. This makes it particularly valuable in the synthesis of metal complexes with distinct electronic and catalytic properties .
Biologische Aktivität
2,9-Dibromo-1,10-phenanthroline (DBPhen) is a halogenated derivative of 1,10-phenanthroline, a compound widely studied for its biological activities, particularly in the context of cancer research. This article explores the biological activity of DBPhen, focusing on its interactions with DNA, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₂H₆Br₂N₂
- Molecular Weight : 338.00 g/mol
- CAS Number : 39069-02-8
DBPhen exhibits biological activity primarily through its ability to interact with nucleic acids. It has been shown to selectively bind to G-quadruplex (G4) structures in telomeric DNA, which are crucial for maintaining chromosome stability and are often overexpressed in cancer cells. This interaction can disrupt the normal function of telomeres and induce apoptosis in cancer cells.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of DBPhen on various cancer cell lines. The results indicate that DBPhen has moderate cytotoxic properties:
Cell Line | IC₅₀ (μM) | Selectivity |
---|---|---|
PC-3 (Prostate) | 18 | High |
DU145 (Prostate) | 30 | Moderate |
HeLa (Cervical) | 35 | Moderate |
MCF-7 (Breast) | 40 | Moderate |
HT29 (Colon) | 50 | Low |
HFF-1 (Normal Fibroblast) | >80 | Low |
RWPE-1 (Normal Prostate) | >80 | Low |
The data indicate that DBPhen exhibits higher selectivity towards prostate cancer cells compared to normal prostate cells, suggesting its potential as a targeted therapeutic agent .
Apoptosis Induction
Cell cycle analysis and Annexin V/PI assays have demonstrated that DBPhen induces apoptosis in cancer cells. The compound appears to trigger intrinsic apoptotic pathways, leading to cell death characterized by typical morphological changes such as chromatin condensation and membrane blebbing .
DNA Interaction Studies
DBPhen's interaction with DNA has been extensively studied using various techniques:
- FRET-based Melting Assays : These assays confirm the binding affinity of DBPhen to G4 structures over double-stranded DNA.
- Circular Dichroism (CD) : CD spectroscopy indicates conformational changes in G4 DNA upon DBPhen binding.
- Viscosity Measurements : Increased viscosity suggests intercalation between DNA bases, a common mode of action for phenanthroline derivatives .
Case Studies
Several case studies highlight the biological activity of DBPhen:
- Prostate Cancer Model : In vitro studies using PC-3 cells showed that treatment with DBPhen resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to stabilize G4 structures in telomeric regions.
- Breast Cancer Study : MCF-7 cells treated with DBPhen exhibited reduced proliferation rates and increased apoptosis markers compared to untreated controls, indicating its potential as an anti-breast cancer agent.
- Combination Therapies : Preliminary studies suggest that combining DBPhen with other chemotherapeutics may enhance overall efficacy by targeting different pathways involved in tumor growth and survival .
Eigenschaften
IUPAC Name |
2,9-dibromo-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXYVSHITTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572878 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39069-02-8 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,9-Dibromo-1,10-phenanthroline?
A1: this compound (2,9-Br2phen) is an organic compound with the molecular formula C12H6Br2N2 []. The crystal structure is orthorhombic, belonging to the space group Pna21 [1].
Q2: How does the structure of this compound influence its photoluminescent properties?
A2: Research indicates that the position of the bromine atoms on the phenanthroline ring significantly affects the photoluminescent properties of the resulting copper(I) complexes []. For instance, [Cu(xantphos)(2,9-Br2phen)][PF6] (where xantphos is 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene) exhibits a blue-shifted emission compared to analogous complexes containing 3,8-dibromo-1,10-phenanthroline or 4,7-dibromo-1,10-phenanthroline []. This difference highlights the role of structural modifications in tuning the photophysical behavior of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.